diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15611238
InChI: InChI=1S/C30H28FN3O4/c1-5-16-37-29(35)25-19(3)32-20(4)26(30(36)38-17-6-2)27(25)24-18-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h5-15,18,27,32H,1-2,16-17H2,3-4H3
SMILES:
Molecular Formula: C30H28FN3O4
Molecular Weight: 513.6 g/mol

diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

CAS No.:

Cat. No.: VC15611238

Molecular Formula: C30H28FN3O4

Molecular Weight: 513.6 g/mol

* For research use only. Not for human or veterinary use.

diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate -

Specification

Molecular Formula C30H28FN3O4
Molecular Weight 513.6 g/mol
IUPAC Name bis(prop-2-enyl) 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C30H28FN3O4/c1-5-16-37-29(35)25-19(3)32-20(4)26(30(36)38-17-6-2)27(25)24-18-34(23-10-8-7-9-11-23)33-28(24)21-12-14-22(31)15-13-21/h5-15,18,27,32H,1-2,16-17H2,3-4H3
Standard InChI Key FEJUFSNFABGSRS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OCC=C

Introduction

Diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyridine ring, a pyrazole moiety, and multiple substituents that contribute to its chemical properties and reactivity.

Synthesis and Reaction Conditions

The synthesis of diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves multi-step organic reactions. The process requires careful control of reaction conditions such as temperature, reaction time, and solvent choice to optimize yield and purity. Purification methods like recrystallization or chromatography are commonly employed to isolate the final product.

Key Steps in Synthesis

  • Starting Materials: The synthesis typically begins with appropriate pyrazole and pyridine derivatives.

  • Coupling Reactions: These involve forming the pyrazole-pyridine linkage, often through palladium-catalyzed cross-coupling reactions.

  • Esterification: The introduction of diallyl groups may involve esterification reactions.

Biological Activities and Applications

This compound is of interest in medicinal chemistry due to its potential biological activities, which can include enzyme inhibition and receptor interactions. The presence of the fluorophenyl group is believed to enhance its biological activity compared to analogs without this substituent.

Potential Applications

  • Medicinal Chemistry: The compound's unique structure makes it a candidate for drug development, particularly in areas where pyrazole and pyridine derivatives have shown promise.

  • Material Science: Its chemical properties may also find applications in material science, though specific uses are less well-documented.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
Diallyl 4-[3-(4-Bromophenyl)-1-Phenyl-1H-Pyrazol-4-Yl]-2,6-Dimethyl-1,4-Dihydro-3,5-PyridinedicarboxylateC34H38BrN4O6Contains bromophenyl group
Diallyl 4-[3-(4-Chlorophenyl)-1-Phenyl-1H-Pyrazol-4-Yl]-2,6-Dimethyl-1,4-Dihydro-3,5-PyridinedicarboxylateC34H38ClN4O6Contains chlorine group
Diallyl 4-[3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-Yl]-2,6-Dimethyl-1,4-Dihydro-3,5-PyridinedicarboxylateNot explicitly providedContains fluorophenyl group

Research Findings and Future Directions

Research on diallyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is ongoing, with a focus on its potential biological activities and applications. Molecular docking studies and in vitro assays are crucial for understanding its interactions with biological targets and assessing its efficacy in various disease models.

Challenges and Opportunities

  • Synthetic Challenges: The multi-step synthesis poses challenges in terms of yield and purity.

  • Biological Evaluation: Further studies are needed to fully elucidate its biological activities and potential therapeutic applications.

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